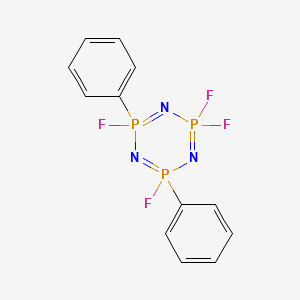

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is a complex organophosphorus compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- typically involves the reaction of hexachlorocyclotriphosphazene with phenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphazene derivatives, while oxidation reactions can produce phosphine oxides.

Applications De Recherche Scientifique

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its potential as an anticancer agent.

Industry: Utilized in the development of flame retardants and high-performance materials.

Mécanisme D'action

The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexachlorocyclotriphosphazene: A related compound with similar structural properties but different reactivity due to the presence of chlorine atoms instead of fluorine.

Phosphonitrilic Chloride Trimer: Another related compound used in similar applications but with different chemical properties.

Uniqueness

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.

Activité Biologique

1,3,5,2,4,6-Triazatriphosphorine derivatives are a class of compounds known for their diverse biological activities. The specific compound of interest here is 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- . This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

- Molecular Formula: C₆H₅F₅N₃P₃

- Molecular Weight: 307.0373 g/mol

- CAS Registry Number: 2713-48-6

Antimicrobial Activity

Research indicates that triazatriphosphorine derivatives exhibit significant antimicrobial properties. A study evaluating various cyclotriphosphazenes found that certain derivatives demonstrated effectiveness against a range of bacteria and fungi. The antimicrobial activity was assessed against seven clinical bacterial strains and one yeast strain. The results showed varying degrees of inhibition depending on the concentration and structure of the compounds used .

Cytotoxic Effects

The cytotoxic effects of the compound were evaluated using L929 fibroblast and A549 lung cancer cell lines. The study revealed that:

- L929 Fibroblast Cells: The highest toxic effect was observed at a concentration of 100 µg/mL.

- A549 Lung Cancer Cells: Similar trends were noted with significant cytotoxicity at higher concentrations.

The apoptotic effects were also studied; notably:

- Apoptosis in L929 Cells: The highest apoptotic effect was recorded for specific derivatives at the same concentration.

- Necrotic Effects: Derivatives caused necrosis in both cell lines but were more pronounced in A549 cells compared to L929 cells .

The biological activities are believed to be linked to the unique structural features of triazatriphosphorine compounds. Their interaction with DNA was investigated through gel electrophoresis assays:

- Some derivatives caused a notable increase in DNA mobility while others exhibited significant retardation effects on plasmid DNA .

Case Studies

-

Antimicrobial Evaluation:

- A comparative study on the antimicrobial efficacy of various triazatriphosphorine derivatives highlighted that those with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria.

- Table 1 summarizes the antimicrobial activity against selected strains.

Compound Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 20 Compound C P. aeruginosa 18 -

Cytotoxicity Assessment:

- A study conducted on various cell lines demonstrated differential cytotoxic responses to different triazatriphosphorine derivatives.

- Table 2 presents cytotoxicity data for selected compounds.

Compound Cell Line IC50 (µg/mL) Compound A L929 50 Compound B A549 30 Compound C L929 40

Propriétés

Numéro CAS |

73502-97-3 |

|---|---|

Formule moléculaire |

C12H10F4N3P3 |

Poids moléculaire |

365.14 g/mol |

Nom IUPAC |

2,2,4,6-tetrafluoro-4,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H10F4N3P3/c13-20(11-7-3-1-4-8-11)17-21(14,19-22(15,16)18-20)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

YLAZPFQDQSSIJP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)P2(=NP(=NP(=N2)(F)F)(C3=CC=CC=C3)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.